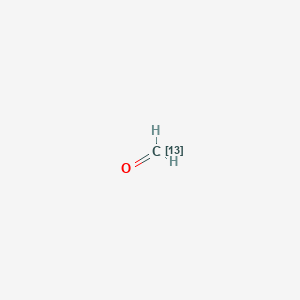

Formaldehyde (13C)

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89277-65-6 | |

| Record name | Formaldehyde-13C, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89277-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

31.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-27-1 | |

| Record name | 3228-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Formaldehyde 13c

Chemical Synthesis Routes for 13C-Labeled Formaldehyde (B43269)

Chemical synthesis provides precise control over the position of the isotopic label. These methods often start with simple, commercially available ¹³C-labeled precursors.

Incorporation of Specific 13C-Labeled Reagents

A primary strategy in chemical synthesis is the use of small, isotopically enriched molecules as building blocks.

Utilization of 13C-Labeled Carbon Dioxide in Grignard Reactions

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comwisc.edu When reacted with ¹³C-labeled carbon dioxide (¹³CO₂), a carboxylate is formed, which can then be further reduced to introduce the ¹³C label into a variety of molecules. masterorganicchemistry.comnittokasei.co.jp While this method is more commonly used to synthesize carboxylic acids, subsequent reduction steps can yield ¹³C-labeled alcohols and aldehydes, including formaldehyde. The reaction of a Grignard reagent with formaldehyde itself typically yields a primary alcohol with one additional carbon atom. nittokasei.co.jplibretexts.org

| Reactants | Product | Significance |

|---|---|---|

| Grignard Reagent (R-MgX) + ¹³CO₂ | R-¹³COOH | Introduction of ¹³C as a carboxylic acid |

| Formaldehyde + Grignard Reagent | Primary Alcohol | Carbon chain extension |

Nucleophilic Substitutions Employing 13C-Labeled Methanol (B129727) or Formaldehyde

¹³C-labeled methanol (¹³CH₃OH) and formaldehyde (H¹³CHO) are versatile reagents for introducing the isotopic label via nucleophilic substitution reactions. alfa-chemistry.com For instance, the oxidation of ¹³C-methanol is a common laboratory-scale method for producing ¹³C-formaldehyde. researchgate.net This labeled formaldehyde can then participate in various reactions, such as the synthesis of resins or other complex molecules, allowing for the precise tracking of the labeled carbon. researchgate.netresearchgate.netrsc.org Formaldehyde itself is reactive and can undergo nucleophilic substitution with compounds like amines and thiols. tandfonline.com

Advanced Reaction Pathways for 13C-Formaldehyde Precursors

Researchers are continually developing more efficient and selective methods for converting ¹³CO₂ into valuable chemical precursors like formaldehyde.

Selective Conversion of Carbon Dioxide to Formaldehyde via Specialized Intermediates

Directly converting carbon dioxide to formaldehyde is a challenging transformation. nih.gov Recent advancements have focused on creating stable intermediates that can readily release formaldehyde. One such method involves the use of a magnesium-based catalyst to produce a bis(silyl)acetal from ¹³CO₂ and triphenylsilane. engins.org This intermediate, H₂C(OSiPh₃)₂, is shelf-stable and can be activated to release formaldehyde instantaneously at room temperature upon treatment with cesium fluoride. engins.orgresearchgate.net This approach not only provides a controlled route to ¹³C-formaldehyde but also facilitates the incorporation of the labeled C1 moiety into other organic molecules. nih.govengins.org

| Precursor | Intermediate | Product | Catalyst/Reagent | Conditions |

|---|---|---|---|---|

| ¹³CO₂, Triphenylsilane | Bis(silyl)acetal (H₂¹³C(OSiPh₃)₂) | ¹³C-Formaldehyde | Magnesium-based catalyst, Cesium fluoride | Room Temperature |

Biosynthetic Approaches for 13C-Enrichment in Biological Systems

Biosynthetic methods leverage the metabolic machinery of organisms to incorporate isotopic labels from enriched substrates into a wide array of biomolecules. alfa-chemistry.com This approach is particularly useful for uniformly labeling complex biological molecules.

When microorganisms or cell cultures are grown in media containing a ¹³C-labeled carbon source, such as ¹³C-glucose, the isotope is naturally integrated into various metabolic pathways. alfa-chemistry.com For example, Escherichia coli grown on ¹³C-glucose will produce ¹³C-labeled amino acids. alfa-chemistry.com Endogenous formaldehyde is produced in biological systems through several pathways, including serine cleavage and oxidative demethylation. nih.gov Studies have shown that in certain metabolic processes, such as the N-demethylation of specific compounds in perfused rat livers, the resulting formaldehyde detected in bile is derived from the ¹³C-labeled precursor. nih.gov This demonstrates the in-vivo conversion and potential for biosynthetic labeling of formaldehyde and its metabolites.

Furthermore, research on the metabolism of ¹³C-formaldehyde in organisms like E. coli has revealed that the labeled carbon is incorporated into various metabolites. nih.gov For instance, when challenged with ¹³C-formaldehyde, E. coli was found to incorporate the label into the C1 position of glycerol (B35011) and 1,2-propanediol. nih.gov Such studies highlight the complex but traceable pathways of formaldehyde in biological systems.

Microbial and Plant System Cultivation with ¹³C-Labeled Substrates

A primary strategy for producing ¹³C-labeled compounds, including precursors for Formaldehyde (¹³C), involves cultivating microorganisms or plants in an environment enriched with a ¹³C-labeled substrate. alfa-chemistry.com These organisms naturally assimilate the labeled substrate, incorporating the ¹³C isotope into their cellular machinery and metabolites.

Microbial Systems

Microorganisms, particularly bacteria like Escherichia coli and yeast, are frequently used for biosynthetic isotopic labeling. alfa-chemistry.com They are typically grown in minimal media where the primary carbon source is replaced with its ¹³C-labeled counterpart, such as ¹³C-glucose. alfa-chemistry.comcreative-proteomics.com As the microbes metabolize the labeled glucose, the ¹³C atoms are distributed throughout the metabolic network, labeling various downstream metabolites. creative-proteomics.com

Recent bioengineering efforts have developed novel pathways for specific conversions. For instance, a synthetic pathway termed the "Serine Shunt" has been engineered in E. coli to facilitate the in vivo conversion of formate (B1220265) to formaldehyde. biorxiv.orgoup.com By supplying ¹³C-labeled formate to the culture medium, this system can be used to produce ¹³C-labeled formaldehyde. biorxiv.orgoup.comresearchgate.net The successful incorporation of the isotope and the function of the pathway were confirmed using ¹³C labeling experiments that tracked the isotopic signature from formate into amino acids like serine and methionine. oup.comresearchgate.net

| Microbial System | ¹³C-Labeled Substrate | Key Metabolic Pathway / Process | Resulting ¹³C-Labeled Product(s) |

| Escherichia coli | ¹³C-Glucose | Central Carbon Metabolism | ¹³C-labeled amino acids, proteins, and other biomolecules. alfa-chemistry.comcreative-proteomics.com |

| Escherichia coli (engineered) | ¹³C-Formate | Serine Shunt | Formaldehyde, Serine, Glycine (B1666218). biorxiv.orgoup.com |

| Bacillus methanolicus | ¹³C-Methanol | Methanol Dissimilation Pathway | Formate, CO₂, Biomass. researchgate.net |

| General Microbial Cultures | ¹³C-Methanol, ¹³C-Formaldehyde | Nucleophilic Substitution | Introduction of ¹³C into more complex molecules. alfa-chemistry.com |

Plant Systems

The isotopic labeling of whole plants is another effective method for producing a wide range of ¹³C-enriched biomolecules. researchgate.net This is typically achieved by cultivating plants in closed, controlled-environment chambers with an atmosphere containing ¹³C-labeled carbon dioxide (¹³CO₂). researchgate.netnih.gov The plants fix the ¹³CO₂ through photosynthesis, incorporating the ¹³C into virtually all of their metabolites and macromolecules. nih.gov

To achieve a high degree of uniform labeling, a continuous supply of the ¹³C substrate is necessary throughout the plant's growth period. researchgate.net Hydroponic systems are often used in conjunction with these growth chambers to supply other essential nutrients, which can also be isotopically labeled (e.g., with ¹⁵N) to produce dual-labeled plant material. researchgate.netresearchgate.net Pulse-labeling techniques, where plants are exposed to ¹³CO₂ for shorter, regular intervals, have also been developed as a practical method to achieve reasonably consistent ¹³C distribution among different plant parts. researchgate.netmcgill.ca

| Plant Species | Labeling Method | ¹³C Enrichment (atom %) | Plant Part |

| Durum Wheat (Triticum durum) | Continuous ¹³CO₂ supply in growth chamber for 87 days. researchgate.net | 96-98% | Whole Plant (Global) |

| Wheat | Weekly ¹³CO₂ pulses for 13 weeks. mcgill.ca | 3.41% | Grain |

| Wheat | Weekly ¹³CO₂ pulses for 13 weeks. mcgill.ca | 3.41% | Chaff |

| Wheat | Weekly ¹³CO₂ pulses for 13 weeks. mcgill.ca | 3.65% | Stem |

| Wheat | Weekly ¹³CO₂ pulses for 13 weeks. mcgill.ca | 3.50% | Root |

Production of Uniformly ¹³C-Labeled Biomolecules Through Metabolic Incorporation

The cultivation of organisms on ¹³C-labeled substrates leads to the metabolic incorporation of the isotope and the production of uniformly labeled biomolecules. alfa-chemistry.comresearchgate.net Uniform or "global" labeling refers to the distribution of the ¹³C isotope throughout the carbon skeleton of a molecule, resulting in a high degree of enrichment. researchgate.net

This process occurs as the simple ¹³C-labeled precursor (e.g., ¹³C-glucose or ¹³CO₂) enters the organism's central metabolic pathways, such as glycolysis and the Krebs cycle. creative-proteomics.com Through a series of enzymatic reactions, the labeled carbon atoms are integrated into a vast array of essential biomolecules, including amino acids, lipids, nucleic acids, and proteins. alfa-chemistry.comthermofisher.com The result is a comprehensive labeling of the organism's entire metabolome and macromolecular content.

The production of these uniformly labeled biomolecules is invaluable for metabolic research. For example, in vivo ¹³C NMR spectroscopy has been used to study formaldehyde metabolism directly in E. coli. nih.gov When cells were exposed to [¹³C]formaldehyde, the transient formation of an intracellular intermediate, S-(hydroxymethyl)glutathione, was detected, confirming a key step in the formaldehyde detoxification pathway. nih.gov Similarly, studies in methylotrophic bacteria like Bacillus methanolicus using ¹³C-labeled methanol have helped elucidate the dissimilation pathway where methanol is oxidized to formaldehyde and then to formate. researchgate.net These uniformly labeled biomolecules serve as powerful tools to trace the flow of carbon atoms through complex biological networks. alfa-chemistry.com

| Labeled Biomolecule Class | Production System | ¹³C Substrate | Significance |

| Amino Acids / Proteins | E. coli Culture | ¹³C-Glucose | Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. thermofisher.com |

| Oligosaccharides (High Mannose-type) | Engineered Yeast | ¹³C-Glucose | Enables detailed conformational analysis by NMR spectroscopy. mdpi.com |

| General Metabolites | Arabidopsis thaliana | ¹³CO₂ | Generates highly enriched internal standards for metabolomics research. nih.gov |

| Lipids, Nucleic Acids | Microbial/Plant Systems | ¹³C-Glucose / ¹³CO₂ | Provides uniformly labeled biomolecules for various tracing studies. alfa-chemistry.com |

| S-(hydroxymethyl)glutathione | E. coli | [¹³C]Formaldehyde | Direct detection of a transient metabolic intermediate in vivo. nih.gov |

Advanced Spectroscopic Characterization and Analytical Techniques Employing Formaldehyde 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

13C-NMR spectroscopy is a primary technique for elucidating the structure and dynamics of formaldehyde-containing systems. The use of Formaldehyde (B43269) (13C) significantly enhances the signal-to-noise ratio, making it possible to detect and quantify transient species, reaction intermediates, and various structural moieties within complex mixtures and polymer matrices.

Quantitative 13C-NMR Spectroscopy for Detailed Structural Elucidation

Quantitative 13C-NMR, often performed using techniques like inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), allows for the accurate determination of the relative concentrations of different carbon-containing species in a sample. nih.govscilit.com This capability is invaluable for studying reaction equilibria, kinetics, and the detailed architecture of polymers derived from formaldehyde.

In aqueous solutions, formaldehyde exists in equilibrium with a variety of hydrated and oligomeric forms. nih.govresearchgate.net The direct detection of the molecular formaldehyde (CH₂O) peak by 13C-NMR is challenging due to its low concentration, but it has been reported at approximately 199.8 ppm in D₂O. acs.org The predominant species are methylene (B1212753) glycol (HOCH₂OH) and its oligomers, poly(oxymethylene) glycols (HO(CH₂O)ₙH). researchgate.netepa.gov

Quantitative 13C-NMR spectroscopy has been successfully employed to study the kinetics and equilibria of these reactions under various conditions of pH and temperature. nih.govresearchgate.net For instance, the equilibrium constant (Keq) for the hydration of formaldehyde to methylene glycol was determined to be approximately 2.10 × 10³ at 293 K. acs.org Kinetic models have been developed based on 13C-NMR data to describe the formation of these oligomers not only in water but also in organic solvents like isoprenol. osf.ioresearchgate.netacs.orgacs.org These studies are crucial for optimizing industrial processes where aqueous formaldehyde is a key reactant. osf.ioresearchgate.netacs.org The chemical shifts of the primary species in aqueous formaldehyde solutions are well-established.

Table 1: 13C-NMR Chemical Shifts of Formaldehyde Species in Aqueous Solution Data sourced from multiple studies and may vary slightly with solvent and temperature.

| Species | Structure | Chemical Shift (ppm) |

| Formaldehyde | CH₂O | ~199.8 acs.org |

| Methylene Glycol (Monomer) | HOCH₂OH | ~82-84 researchgate.netacs.org |

| Poly(oxymethylene) glycol (Dimer) | HOCH₂OCH₂OH | ~86-88 researchgate.netacs.org |

| Poly(oxymethylene) glycol (Trimer) | HO(CH₂O)₃H | ~89-91 |

This table is interactive and can be sorted by column.

Formaldehyde (13C) is instrumental in analyzing the complex structures of thermosetting resins. By tracking the 13C-labeled carbon, researchers can identify and quantify the various chemical linkages that form during polymerization, which directly influence the final properties of the material.

The synthesis of urea-formaldehyde (UF) resins involves a series of hydroxymethylation and condensation reactions. Quantitative 13C-NMR is a primary tool for tracking these transformations. scilit.comosf.io The initial reaction under alkaline conditions produces various hydroxymethylureas (e.g., -NH-CH₂OH). mdpi.comresearchgate.net Subsequent condensation under acidic conditions leads to the formation of methylene linkages (-NH-CH₂-NH-) and methylene-ether linkages (-NH-CH₂-O-CH₂-NH-). nih.govmdpi.com

Studies have shown that during the initial alkaline stage, a significant portion of formaldehyde can be converted not only to hydroxymethyl groups but also to ether linkages. nih.govmdpi.com As the reaction proceeds into the acidic stage, these ether linkages can rearrange to the more stable methylene linkages. nih.gov The final molar ratio of formaldehyde to urea (B33335) significantly impacts the resin structure, with lower ratios leading to a decrease in the degree of branching. mdpi.comnih.gov Quantitative 13C-NMR allows for the precise measurement of the relative amounts of these different structures, providing insight into the resin's performance. nih.govresearchgate.net

Table 2: Typical 13C-NMR Chemical Shift Assignments for Urea-Formaldehyde (UF) Resins

| Structural Moiety | Structure | Chemical Shift (ppm) |

| Hydroxymethyl Group (primary) | U-NH-CH₂OH | ~64-66 nih.govmdpi.com |

| Hydroxymethyl Group (secondary) | U-N(CH₂OH)₂ | ~70-72 nih.govmdpi.com |

| Methylene Linkage | U-NH-CH₂-NH-U | ~45-48 mdpi.comkpi.ua |

| Branched Methylene Linkage | U-N(CH₂-)-CH₂-NH-U | ~52-55 nih.govmdpi.com |

| Methylene-Ether Linkage | U-NH-CH₂-O-CH₂- | ~68-70 nih.govmdpi.comresearchgate.net |

| Branched Methylene-Ether Linkage | >N-CH₂-O-CH₂- | ~75-77 nih.gov |

| Carbonyl Carbon | C=O | ~159-162 nih.gov |

This table is interactive and can be sorted by column. 'U' represents the remainder of the urea molecule.

In phenol-formaldehyde (PF) resins, 13C-NMR spectroscopy is used to differentiate and quantify the various linkages between phenolic units. usda.gov The reaction of phenol (B47542) with formaldehyde creates hydroxymethylphenols (methylols), which then condense to form methylene bridges (-CH₂-) and methylene-ether bridges (-CH₂-O-CH₂-). capes.gov.br

Quantitative 13C-NMR can distinguish between ortho- and para-substituted methylol groups and the resulting ortho-ortho, ortho-para, and para-para methylene bridges. usda.govdtic.mil This level of detail is critical for understanding how synthesis parameters, such as the formaldehyde-to-phenol ratio and catalyst type, affect the resin's structure and degree of polymerization. capes.gov.brresearchgate.net For example, studies have shown that ageing PF resins leads to extensive condensation and a significant reduction in methylol groups. researchgate.netresearchgate.net The principles of PF resin analysis are also applicable to resorcinol-formaldehyde systems, which are also characterized by methylene and ether bridges connecting the aromatic rings. usda.gov

Table 3: Typical 13C-NMR Chemical Shift Assignments for Phenol-Formaldehyde (PF) Resins

| Structural Moiety | Structure | Chemical Shift (ppm) |

| ortho-Hydroxymethyl Group | o-HOC₆H₄-CH₂OH | ~61-63 capes.gov.br |

| para-Hydroxymethyl Group | p-HOC₆H₄-CH₂OH | ~63-65 capes.gov.br |

| ortho-ortho' Methylene Bridge | -CH₂- (between two ortho positions) | ~30-32 dtic.mil |

| ortho-para' Methylene Bridge | -CH₂- (between ortho and para positions) | ~35-37 dtic.mil |

| para-para' Methylene Bridge | -CH₂- (between two para positions) | ~40-41 koreascience.kr |

| Methylene-Ether Bridge | -Ar-CH₂-O-CH₂-Ar- | ~68-72 researchgate.net |

This table is interactive and can be sorted by column. 'Ar' represents the phenolic ring.

The characterization of melamine-formaldehyde (MF) and melamine-urea-formaldehyde (B8673199) (MUF) resins also heavily relies on quantitative 13C-NMR. tandfonline.comtandfonline.com The reaction of melamine (B1676169) with formaldehyde produces a variety of methylolmelamines, which can then self-condense to form methylene and methylene-ether linkages. researchgate.net

13C-NMR allows for the quantification of different methylol groups, methylene bridges (-NH-CH₂-NH-), and ether bridges (-NH-CH₂-O-CH₂-), providing a detailed picture of the resin's composition. tandfonline.comscispace.com In MUF resins, 13C-NMR is crucial for investigating the extent of co-condensation between urea and melamine units, although distinguishing between melamine-urea, melamine-melamine, and urea-urea linkages can be challenging due to signal overlap. researchgate.netsemanticscholar.org Specific studies using model compounds like 1,3-dimethylurea (B165225) have helped to clarify that co-condensation is significantly favored under weakly acidic conditions, leading to the formation of melamine-urea methylene bridges. semanticscholar.org

Table 4: Typical 13C-NMR Chemical Shift Assignments for Melamine-Formaldehyde (MF) and Melamine-Urea-Formaldehyde (MUF) Resins

| Structural Moiety | Structure | Chemical Shift (ppm) |

| Hydroxymethyl Group | -NH-CH₂OH | ~66-68 researchgate.net |

| Methylene Linkage | M-NH-CH₂-NH-M | ~48-50 researchgate.net |

| Methylene-Ether Linkage | M-NH-CH₂-O-CH₂-NH-M | ~73-77 researchgate.netsemanticscholar.org |

| Co-condensed Methylene Linkage | M-NH-CH₂-NH-U | ~48-55 semanticscholar.org |

| Melamine Ring Carbon | C₃N₃ ring | ~165-168 researchgate.net |

This table is interactive and can be sorted by column. 'M' represents the melamine ring; 'U' represents a urea moiety.

Characterization of Formaldehyde-Derived Moieties in Polymeric Systems

Tannin-Formaldehyde Copolymers: Aromatic Substitutions and Cross-linking

The reaction between tannins and ¹³C-labeled formaldehyde to form copolymers can be effectively monitored using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the detailed characterization of the resulting polymer structure, including aromatic substitutions and the nature of the cross-linking bridges.

Solid-state ¹³C NMR and Fourier Transform-Infrared (FT-IR) spectroscopy are key methods for analyzing insoluble tannin-formaldehyde copolymers. nih.gov ¹³C NMR, in particular, can detect aromatic substitutions and the subsequent poly-condensation reactions. nih.govresearchgate.net

In the ¹³C NMR spectra of larch tannin-formaldehyde (LTF) resins, specific chemical shifts indicate the formation of different structures. For instance, a peak around 68 ppm is attributed to –CH₂OH groups, while a peak at approximately 47 ppm corresponds to –CH₂– groups linked to the aromatic rings of the tannin. ncsu.edu The formation of –CH₂–O–CH₂– ether bridges is observable at about 72 ppm. ncsu.edu The disappearance of the peak at 97.9 ppm, which signifies the unreacted C6 and C8 positions on the flavonoid units of the tannin, confirms that these sites have reacted with formaldehyde. ncsu.edu These observations indicate that the flavonoid units' free sites react with formaldehyde, leading to a copolymer structure containing hydroxymethyl groups, ether bridges, and methylene bridges. ncsu.edu

Studies on Pinus pinaster bark tannins copolymerized with phenol-urea-formaldehyde (PUF) prepolymers have also utilized ¹³C NMR. tandfonline.comresearchgate.net This analysis helps to identify the various linkages formed and to quantify the main functional groups within the prepolymers, which are influenced by the preparation conditions. tandfonline.comresearchgate.net A decrease in the free formaldehyde content in the final phenol-urea-formaldehyde-tannin (PUFT) adhesives suggests that the tannin undergoes methylolation at room temperature. tandfonline.comresearchgate.net While a rapid increase in viscosity points towards a copolymerization reaction between the tannins and the PUF prepolymers, direct confirmation of this reaction by ¹³C-NMR can be challenging. tandfonline.comresearchgate.net

| ¹³C NMR Chemical Shift (ppm) | Assigned Structure in Tannin-Formaldehyde Copolymers |

| ~72 | –CH₂–O–CH₂– (ether bridges) |

| ~68 | –CH₂OH (hydroxymethyl groups) |

| ~47 | –CH₂– (methylene bridges linked to aromatic rings) |

| 97.9 | Unreacted C6 and C8 on flavonoid units |

Investigation of Formaldehyde Binding and Cross-linking with Biomolecules

¹³C-labeled formaldehyde is instrumental in studying the intricate reactions between formaldehyde and various biomolecules, particularly the amino acid residues within peptides and proteins.

Reactions with Lysine (B10760008), Cysteine, Tyrosine, Arginine, Asparagine, and Glutamine Residues in Peptides and Proteins

Formaldehyde is a highly reactive compound that readily interacts with several amino acid side chains. researchgate.net These include the ε-amino group of lysine, the sulfhydryl group of cysteine, and the side chains of methionine, arginine, and tyrosine. researchgate.net The initial reaction often forms hydroxymethyl derivatives, which can then react further with other nucleophilic groups to create methylene bridges, effectively cross-linking protein chains. researchgate.net

The use of ¹³C NMR with ¹³C-labeled formaldehyde allows for the identification of the specific sites of cross-linking. publish.csiro.aupublish.csiro.au Model systems have been created by reacting amino acids or alkylamines with formaldehyde and various amino acid model compounds. nih.gov The resulting ¹³C NMR spectra of these products show the resonances of the formaldehyde-derived methylene carbons in the region of 45-60 ppm. nih.gov This technique shows promise for the non-degradative identification of cross-linking sites in complex biological systems. nih.gov

For example, studies involving the reaction of formaldehyde with lysine and other amino acids like tyrosine, arginine, asparagine, glutamine, or cysteine have been conducted using ¹³C NMR analysis. researchgate.net The cross-links formed between lysine and tyrosine are acid-resistant, while those with the other mentioned amino acids are acid-labile. researchgate.net NMR spectroscopy is crucial for determining the structure of these labile products, which cannot be easily isolated. researchgate.net

Formation of Hydroxymethyllysine, Methyllysine, and Other Adducts

The reaction of formaldehyde with lysine residues in proteins can lead to a variety of adducts. The use of ¹³C-labeled formaldehyde has been crucial in identifying these products. In studies with bovine serum albumin (BSA), the formation of hydroxymethyllysine, hydroxymethylhistidine, and hydroxymethyl-asparagine or -glutamine has been observed. researchgate.net

Furthermore, the formation of methyllysine and formyllysine has also been detected. researchgate.net The ¹³C NMR chemical shifts of the formaldehyde-derived hydroxymethyl, methylene, methyl, and formyl carbons attached to the amino acid side chains provide a basis for interpreting the spectra of proteins treated with ¹³C-enriched formaldehyde. researchgate.net For instance, in BSA, cross-links between lysine and arginine have been identified. researchgate.net

The process of histone demethylation, catalyzed by enzymes like Jumonji C (JmjC) domain-containing histone demethylases, involves the hydroxylation of a methyl group on a methylated lysine to form an unstable hydroxymethyllysine intermediate. nih.govnih.gov This intermediate then decomposes, releasing formaldehyde and the demethylated lysine residue. nih.govnih.gov

Studies using synthetic peptides treated with isotopically labeled formaldehyde (¹³CH₂O) have allowed for the detailed structural elucidation of various reaction products using 2D-NMR and mass spectrometry. acs.org These investigations have confirmed the formation of both known and novel modifications, highlighting the complexity of formaldehyde's reactions with proteins. acs.org

| Adduct/Modification | Amino Acid(s) Involved | Key Observation |

| Hydroxymethyl Adducts | Lysine, Histidine, Asparagine, Glutamine | Initial reaction products observed in proteins like BSA. researchgate.net |

| Methylene Bridges | Lysine-Tyrosine, Lysine-Arginine, etc. | Formed from further reaction of hydroxymethyl derivatives, creating cross-links. researchgate.net |

| Methyllysine | Lysine | Observed in formaldehyde-treated proteins. researchgate.net |

| Formyllysine | Lysine | Identified as a stable, acid-resistant bond. researchgate.net Endogenous formaldehyde is a major source of N⁶-formyllysine in cellular proteins. mit.edu |

| Hydroxymethyllysine | Lysine | Unstable intermediate in histone demethylation. nih.govnih.gov |

Determination of Free Formaldehyde Concentrations in Complex Matrices

Quantitative ¹³C NMR spectroscopy is a powerful method for determining the concentration of free formaldehyde in complex mixtures, such as cosmetic products containing formaldehyde-releasing preservatives. nih.govresearchgate.net A key advantage of NMR is that it does not disturb the chemical equilibrium between free and bound formaldehyde during measurement. nih.govresearchgate.net This allows for an unequivocal determination of the free formaldehyde concentration. nih.govresearchgate.net

In aqueous solutions, formaldehyde exists in equilibrium with methylene glycol. researchgate.net ¹³C NMR can quantify the total free formaldehyde by detecting the distinct peak of the CH₂ group of the methanediol (B1200039) molecule. researchgate.net This method has been successfully applied to quantify free formaldehyde in commercial products down to concentrations as low as approximately 0.002 wt%. nih.gov

Multi-Nuclear NMR Approaches (¹H, ¹³C, ¹⁵N) for Comprehensive Analysis of Reaction Networks

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides a comprehensive approach to unraveling complex reaction networks, such as those involved in the synthesis of urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins. osf.ionih.gov The use of isotopically labeled reactants, such as ¹⁵N-enriched urea, significantly enhances the level of detail that can be obtained. osf.ionih.gov

¹⁵N NMR is particularly advantageous due to its higher spectral dispersion and the direct involvement of nitrogen atoms in the key reactions, offering more detailed information than ¹H or ¹³C NMR alone. nih.gov This allows for the clear distinction between various intermediates like symmetric and asymmetric dimethylol urea, monomethylol urea, and trimethylol urea. nih.gov

Quantitative ¹³C NMR analysis, often using inverse-gated proton decoupling to ensure accurate quantification, is used to track the structural changes during resin synthesis. nih.govsemanticscholar.orgmdpi.com By integrating the peak areas of different methylene carbons, the relative content of various structures, such as methylene ether linkages and branched methylene linkages, can be determined at different stages of the reaction. nih.govsemanticscholar.org

Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, are employed to confirm peak assignments and identify correlations between different nuclei, providing a more robust understanding of the complex copolymer structures. osf.ioresearchgate.net

In Vivo ¹³C NMR Spectroscopy for Tracing Intracellular Metabolic Intermediates

In vivo ¹³C NMR spectroscopy using ¹³C-labeled formaldehyde is a powerful, non-invasive technique for tracing the metabolic fate of formaldehyde within living cells. This method allows for the detection and identification of transient intracellular intermediates in real-time.

In studies with Escherichia coli, in vivo ¹³C NMR has been used to observe the metabolism of [¹³C]formaldehyde. nih.govacs.org A transient intermediate, S-(hydroxymethyl)glutathione (GSCH₂OH), was detected, which is formed by the chemical reaction of glutathione (B108866) and formaldehyde. nih.govacs.org This adduct remains within the cell until it is further metabolized. nih.gov Two-dimensional ¹H-¹³C shift correlation was used to confirm the chemical shift of the formaldehyde-derived protons in the adduct. nih.gov

Further in vivo ¹³C NMR studies in E. coli have demonstrated the metabolism of formaldehyde into several products, including methanol (B129727), formate (B1220265), and carbon dioxide. nih.govcolab.ws The rate of oxidation to formate and carbon dioxide was found to increase dramatically with aeration. nih.gov These studies indicate that E. coli possesses efficient detoxification pathways for formaldehyde that may not involve tetrahydrofolate. nih.gov

Similarly, in the obligate methanotroph Methylosinus trichosporium OB3b, in vivo ¹³C NMR was used to monitor the metabolism of exogenously supplied methanol, identifying formaldehyde, formate, and bicarbonate ions as the primary metabolites. microbiologyresearch.org

This technique provides invaluable insights into the dynamic processes of formaldehyde metabolism and detoxification within intact biological systems.

Mass Spectrometry (MS) Techniques for Isotopic Analysis and Adduct Identification

Stable isotope-labeled formaldehyde, particularly Formaldehyde (13C), serves as a crucial tool in mass spectrometry (MS) for a variety of applications, from tracing metabolic pathways to quantifying molecular adducts. The introduction of a known mass shift by the 13C isotope allows for the differentiation and quantification of labeled versus unlabeled species, providing a powerful method for mechanistic and quantitative studies.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Composition of Atmospheric Formaldehyde

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for determining the isotopic composition of volatile organic compounds, including atmospheric formaldehyde. By separating formaldehyde from other atmospheric constituents, its specific carbon isotope ratio (¹³C/¹²C) can be precisely measured. This is critical for understanding the sources and sinks of atmospheric formaldehyde, a key intermediate in tropospheric chemistry.

Studies utilizing GC-IRMS can differentiate between formaldehyde originating from biogenic versus anthropogenic sources, as these sources often have distinct isotopic signatures. For example, formaldehyde produced from the oxidation of methane (B114726) will have a different isotopic composition than that produced from the photochemical degradation of larger volatile organic compounds emitted from vegetation or industrial processes. The precise quantification of these isotopic ratios provides valuable data for atmospheric models, helping to refine our understanding of air quality and climate change.

In a typical GC-IRMS setup for formaldehyde analysis, a sample of air is collected and the formaldehyde is derivatized to a less volatile and more stable compound suitable for gas chromatographic separation. The separated compound is then combusted to CO2, and the isotopic ratio of the CO2 is measured by the IRMS. The use of Formaldehyde (13C) as a standard is essential for calibrating the instrument and ensuring the accuracy of the measurements. und.edu

Table 1: Target and Confirmation Ions for Formaldehyde Derivatives in GC-MS Analysis und.edu

| Compound | Derivatizing Agent | Ionization Mode | Target Ion (m/z) | Confirmation Ions (m/z) |

| Formaldehyde | PFBHA | NCI-MS | 225 | 205, 181 |

| Formaldehyde | PFBHA | EI-MS | 181 | 195, 225 |

| Formaldehyde-13C-d2 | PFBHA | NCI-MS | 227 | 181, 198 |

| Formaldehyde-13C-d2 | PFBHA | EI-MS | 228 | 208 |

Ultrasensitive Liquid Chromatography-Mass Spectrometry (LC/MS) for DNA-Protein Crosslink (DPC) Quantification

Formaldehyde is a known crosslinking agent that can form covalent bonds between DNA and proteins, creating DNA-protein crosslinks (DPCs). These adducts can interfere with essential cellular processes like transcription and replication and are associated with genotoxicity. Ultrasensitive Liquid Chromatography-Mass Spectrometry (LC/MS) methods have been developed to quantify these DPCs, and the use of Formaldehyde (13C) is instrumental in these assays.

By exposing cells or tissues to Formaldehyde (13C), researchers can specifically label the DPCs formed as a result of this exposure. science.gov After isolation and enzymatic digestion of the DNA and proteins, the resulting crosslinked peptide-nucleoside adducts can be analyzed by LC/MS. The known mass shift introduced by the 13C label allows for the selective detection and quantification of the exogenous formaldehyde-induced DPCs against the background of endogenous adducts. This approach has been used to study the dose-dependent formation of DPCs in various tissues. science.gov

Table 2: Example of LC/MS-based Quantification of Formaldehyde-Induced DNA Adducts

| Analyte | Method | Key Finding |

| Hydroxymethyl DNA adducts | LC/MS with [13CD4]-methanol exposure | Dose-dependent formation of labeled formaldehyde-induced DNA adducts in multiple tissues. science.gov |

| DNA-protein crosslinks | LC/MS with Formaldehyde (13C) | Enables differentiation and quantification of exogenous versus endogenous DPCs. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer Structure and Molecular Mass Distribution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules such as polymers. uni-muenchen.de In the study of polymerization reactions involving formaldehyde, such as the formose reaction which produces sugars from formaldehyde, ESI-MS can provide detailed information about the structure and molecular mass distribution of the resulting oligomers and polymers. osaka-u.ac.jp

When Formaldehyde (13C) is used as a reactant, the resulting polymers will incorporate the heavy isotope. osaka-u.ac.jp ESI-MS analysis of these labeled polymers reveals a series of peaks corresponding to the different polymer chain lengths, with each peak shifted by a specific mass increment due to the 13C label. osaka-u.ac.jp This allows for the unambiguous identification of the repeating unit and the determination of the molecular weight distribution of the polymer. For instance, in the analysis of products from the formose reaction, ESI-MS spectra show a series of signals with an interval of 30 mass units, corresponding to the formaldehyde unit. osaka-u.ac.jp The use of Formaldehyde (13C) confirms that these oligomers are indeed derived from formaldehyde. osaka-u.ac.jp

Table 3: ESI-MS Data for Products of Formose Reaction osaka-u.ac.jp

| Observed m/z | Interpretation |

| 215 | Potassium adduct of boronic acid ester with three formaldehyde units |

| 245 | Potassium adduct of boronic acid ester with four formaldehyde units |

| 275 | Potassium adduct of boronic acid ester with five formaldehyde units |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for High Molecular Weight Species

For the analysis of very high molecular weight species, such as large polymers or biomolecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a preferred technique. uni-muenchen.desigmaaldrich.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. uni-muenchen.de

The use of Formaldehyde (13C) in the synthesis of high molecular weight polymers allows for their characterization by MALDI-TOF MS. rsc.org The resulting mass spectra can be used to determine the molecular weight of the polymer, the degree of polymerization, and the presence of different end groups. The isotopic labeling provides a clear signature for the polymer, distinguishing it from other components in the sample and from potential matrix-related ions. This technique is particularly valuable for characterizing complex polymer mixtures and for studying the mechanisms of polymerization reactions.

Integration with Complementary Spectroscopic Methods

The utility of Formaldehyde (13C) is further enhanced when mass spectrometry techniques are integrated with other spectroscopic methods. This correlative approach provides a more complete picture of the chemical systems under investigation.

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Kinetic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the kinetics of chemical reactions by monitoring the changes in vibrational frequencies of functional groups over time. acs.orggwdg.de When Formaldehyde (13C) is used in a reaction, the C=O stretching frequency is shifted to a lower wavenumber compared to the unlabeled compound due to the heavier mass of the 13C atom. This isotopic shift allows for the selective monitoring of the consumption of Formaldehyde (13C) and the formation of products containing the 13C label, even in the presence of other carbonyl-containing species. acs.org

This approach has been used to study the kinetics of various atmospheric and condensed-phase reactions involving formaldehyde. By fitting the time-dependent changes in the infrared absorbance to appropriate kinetic models, rate constants and reaction mechanisms can be determined. gwdg.de The combination of FTIR for kinetic measurements and MS for product identification provides a comprehensive understanding of the reaction dynamics.

Applications in Metabolic Research and Biomedical Science

Tracing Carbon Flux and Elucidating Metabolic Pathways

Formaldehyde (B43269) (¹³C) is instrumental in tracking the flow of carbon atoms through various metabolic routes. Its application has been pivotal in understanding the dynamics of C1 metabolism, a fundamental process for the biosynthesis of essential macromolecules.

C1 metabolism encompasses a series of reactions that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for epigenetic modifications. escholarship.org Formaldehyde, often viewed as a toxic compound, is also a naturally occurring metabolite within these pathways. nih.gov The use of ¹³C-labeled formaldehyde has enabled detailed investigations into its role and fate within the C1 metabolic network. nih.govacs.org

Research utilizing [¹³C]formaldehyde has demonstrated its role as a source of one-carbon units for the synthesis of nucleotides. nih.govacs.org Studies have shown that the carbon from [¹³C]formaldehyde can be traced into the DNA base deoxyadenosine (B7792050) (dA). nih.gov This process is particularly significant in cells with deficient mitochondrial formate (B1220265) synthesis, where the incorporation of the labeled carbon is enhanced. nih.gov

Further investigations have revealed that [¹³C]formaldehyde contributes to the synthesis of adenosine (B11128) triphosphate (ATP) in various cell lines and primary cells. nih.gov In some instances, the contribution of formaldehyde-derived carbon to de novo ATP synthesis can be substantial. nih.gov The labeled carbon from [¹³C]formaldehyde has also been observed in DNA thymidine (B127349) (dT), although to a lesser extent compared to deoxyadenosine. nih.govacs.org These findings underscore the role of formaldehyde detoxification in supplying one-carbon units for the production of essential building blocks for DNA replication and cellular energy. nih.govresearchgate.net

Table 1: Incorporation of ¹³C from Labeled Formaldehyde into Nucleotides

| Nucleotide | Observation | Cell Types | Reference |

|---|---|---|---|

| Deoxyadenosine (dA) | Incorporation of 1-3 ¹³C atoms, enhanced in cells with deficient mitochondrial formate synthesis. | HAP1 cells | nih.gov |

| Adenosine Triphosphate (ATP) | Significant labeling observed, contributing to as much as 50% of de novo synthesis in some cases. | HAP1 cells, splenic B cells, primary MEFs | nih.gov |

| Thymidine (dT) | Incorporation observed, though at lower levels compared to deoxyadenosine. | HAP1 cells | nih.gov |

Comprehensive Studies of One-Carbon (C1) Metabolism Dynamics

ADH5-Dependent Oxidation of Formaldehyde to Formate and its Metabolic Fate

The primary route for formaldehyde detoxification in the cytoplasm involves its oxidation to formate, a reaction catalyzed by alcohol dehydrogenase 5 (ADH5) in conjunction with glutathione (B108866). nih.govresearchgate.net Using ¹³C-labeled formaldehyde, researchers have confirmed that this ADH5-dependent oxidation is a crucial step that links formaldehyde to the one-carbon metabolic cycle. nih.govacs.org The resulting ¹³C-labeled formate can then be incorporated into the folate pool and utilized for various biosynthetic processes, including nucleotide synthesis. nih.gov

Studies in cells lacking ADH5 have shown a diminished capacity to incorporate carbon from [¹³C]formaldehyde into nucleotides, highlighting the essential role of this enzyme in converting formaldehyde into a usable one-carbon unit. nih.govacs.org This ADH5-dependent pathway not only serves as a detoxification mechanism but also as a salvage pathway that recycles formaldehyde into the central carbon metabolism. acs.orgconicet.gov.ar

Endogenous formaldehyde is produced through several biochemical processes, including the cycling of serine and glycine (B1666218) and the decomposition of folate derivatives. nih.gov The cleavage of serine to glycine, a key reaction in one-carbon metabolism, can release formaldehyde. escholarship.org Additionally, certain folate derivatives, such as tetrahydrofolate (THF), are susceptible to oxidative decomposition, which can also generate formaldehyde. escholarship.orgacs.org The use of ¹³C-labeled precursors in these pathways allows for the tracing of endogenously produced ¹³C-formaldehyde and its subsequent metabolic fate.

While the oxidation of formaldehyde to formate is a well-established detoxification pathway, recent research has explored the reverse reaction: the conversion of formate to formaldehyde. Using ¹³C-labeling, studies have confirmed the in vivo conversion of formate to formaldehyde through an engineered metabolic route known as the Serine Shunt. oup.combiorxiv.orgoup.com In this pathway, ¹³C-labeled formate is condensed with glycine to form serine, which is then cleaved to regenerate glycine and produce ¹³C-labeled formaldehyde. oup.comoup.combiorxiv.org This novel pathway presents a potential route for establishing new formate assimilation pathways in metabolic engineering. oup.combiorxiv.org

Table 2: Key Findings from ¹³C-Formate Tracing in the Serine Shunt Pathway

| Labeled Precursor | Key Observation | Significance | Reference |

|---|---|---|---|

| ¹³C-Formate | Single labeling of serine and double labeling of methionine. | Confirms the in vivo activity of the Serine Shunt, where formate is converted to formaldehyde and incorporated into amino acids. | oup.combiorxiv.org |

Quantitative Analysis of Metabolic Fluxes in Biological Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. researchgate.netfrontiersin.org By introducing a ¹³C-labeled substrate like formaldehyde into a biological system and measuring the isotopic enrichment in various metabolites, researchers can computationally determine the flux distribution throughout the metabolic network. nih.gov

This approach provides a quantitative understanding of how cells utilize different carbon sources and how metabolic pathways are regulated under various conditions. mdpi.comosti.gov While challenging with single-carbon substrates where position-specific labeling is not possible, adaptations of isotopic tracer methods have been developed to gain quantitative insights into C1 metabolism. osti.gov The data obtained from ¹³C-MFA using labeled formaldehyde can help identify metabolic bottlenecks and inform strategies for metabolic engineering, for instance, to enhance the production of valuable biochemicals. nih.govmdpi.com

Understanding Endogenous Formaldehyde Dynamics and Biological Roles

Formaldehyde as an Endogenous Reactive Carbon Species (RCS) Signal

While often recognized as an environmental toxin, formaldehyde is also an endogenously produced molecule that plays a role in cellular metabolism. nih.govnih.gov It is generated through various biological pathways, including the demethylation of proteins and nucleic acids, serine/glycine cycling, and the breakdown of one-carbon metabolism carriers like tetrahydrofolate. nih.govconicet.gov.ar Emerging evidence suggests that formaldehyde can act as a reactive carbon species (RCS), a class of small, transient carbon-based metabolites that can function as dynamic signaling molecules, similar to reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govacs.org

The concept of formaldehyde as a signaling molecule stems from its ability to react with specific, hyperreactive cysteine sites within the proteome, rather than acting as an indiscriminate electrophile. nih.gov This selective reactivity suggests a more nuanced biological role than simply being a damaging agent. For instance, research has shown that formaldehyde can regulate one-carbon metabolism by inhibiting the biosynthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells. nih.gov This occurs through the specific reaction of formaldehyde with a cysteine residue in the enzyme S-adenosylmethionine synthase. nih.gov This discovery points to a feedback mechanism where a one-carbon unit (formaldehyde) can control the production of another key one-carbon unit (SAM), highlighting its role in the intricate network of cellular metabolism and epigenetic regulation. nih.govnih.gov

Functional Redundancy in Formaldehyde Assimilation and Dissimilation

Cells have evolved sophisticated and often redundant pathways to manage the flux of toxic intermediates like formaldehyde. nih.gov Studies in methylotrophic bacteria, which utilize single-carbon compounds like methanol (B129727), have provided significant insights into the principles of formaldehyde metabolism. nih.govnih.gov These organisms must efficiently partition formaldehyde between pathways for assimilation (building cellular components) and dissimilation (generating energy), without allowing the toxic intermediate to accumulate. nih.gov

Research using isotopic labeling, including deuterium (B1214612) and carbon-14, has revealed the presence of multiple, apparently redundant modules for formaldehyde processing. nih.govnih.gov For example, in Methylobacterium extorquens AM1, three distinct modules are involved in handling formaldehyde. nih.gov Direct flux measurements have shown that the cell dynamically partitions formaldehyde among these modules depending on the influx of the primary substrate, methanol. nih.gov This dynamic partitioning is governed by the kinetic constants of the enzymes involved, allowing the cell to adapt to changing metabolic conditions. nih.gov This system of functional redundancy, where multiple pathways can handle the same intermediate, represents a robust strategy for managing a high flux of a toxic metabolite. nih.gov While these specific studies were conducted in bacteria, the principle of functional redundancy in metabolic pathways is a common theme in biology.

Research on DNA-Protein Crosslinks (DPCs) and DNA Damage Response

Formaldehyde is a potent inducer of DNA-protein crosslinks (DPCs), which are highly toxic lesions that can block essential DNA transactions like replication and transcription. nih.govnih.gov The study of formaldehyde-induced DPCs, particularly with the use of ¹³C-labeled formaldehyde, has provided invaluable information on their formation, repair, and biological consequences.

Distinguishing Endogenous versus Exogenous Formaldehyde-Induced DPCs using Stable Isotope Labeling

A significant challenge in studying the genotoxicity of formaldehyde has been to differentiate the damage caused by external exposure from that caused by the formaldehyde naturally produced within cells. nih.govoup.com The development of ultrasensitive mass spectrometry methods combined with the use of stable isotope-labeled formaldehyde (such as [¹³CD₂]-formaldehyde) has overcome this hurdle. nih.govresearchgate.net This technique allows for the precise and distinct measurement of DPCs arising from endogenous and exogenous sources based on their mass difference. nih.govoup.com

In animal studies, rats exposed to [¹³CD₂]-formaldehyde via inhalation showed an accumulation of exogenous, labeled DPCs in tissues directly in contact with the chemical, such as the nasal respiratory tissues. nih.govresearchgate.net Conversely, these exogenous DPCs were not detected in tissues distant from the site of contact, like the bone marrow. nih.gov However, endogenous, unlabeled DPCs were found in all tissues examined. nih.gov These findings are critical for risk assessment, as they suggest that the systemic toxicity observed in some studies may be attributable to endogenous rather than inhaled formaldehyde. nih.govresearchgate.net

Below is a table summarizing findings from a study that used [¹³CD₂]-formaldehyde to distinguish between endogenous and exogenous DPCs in rats.

| Exposure Group | Tissue | Endogenous DPCs (crosslinks/10⁸ dG) | Exogenous DPCs (crosslinks/10⁸ dG) |

| Control | Nasal Tissue | Present | Not Detected |

| 15 ppm [¹³CD₂]-formaldehyde (1 day) | Nasal Tissue | Present | 5.52 ± 0.80 |

| 15 ppm [¹³CD₂]-formaldehyde (2 days) | Nasal Tissue | Present | 4.69 ± 1.76 |

| 15 ppm [¹³CD₂]-formaldehyde (4 days) | Nasal Tissue | Present | 18.18 ± 7.23 |

| Control | Bone Marrow | Present | Not Detected |

| 15 ppm [¹³CD₂]-formaldehyde (all durations) | Bone Marrow | Present | Not Detected |

Data adapted from studies on formaldehyde-induced DPCs. nih.gov

Investigation of DPC Repair Mechanisms In Vivo, including Fanconi Anemia Pathways

The study of how cells repair DPCs is crucial for understanding diseases associated with DNA repair defects, such as Fanconi anemia (FA). nih.govharvard.edu FA is a genetic disorder characterized by bone marrow failure and a predisposition to cancer, and cells from FA patients are highly sensitive to DNA crosslinking agents. harvard.edunih.gov Recent evidence strongly suggests that endogenous aldehydes, including formaldehyde, are major contributors to the pathology of FA. harvard.edunih.gov

The ability to create and track specific DPCs using ¹³C-labeled formaldehyde provides a powerful tool to investigate the repair pathways involved. nih.gov Research has shown that the Fanconi anemia pathway is critical for processing DPCs. conicet.gov.arnih.gov When FA mutant cells are challenged with formaldehyde, they show impaired repair of the resulting DNA crosslinks, leading to attenuated cell differentiation and increased cell death. nih.gov This provides a direct link between the accumulation of aldehyde-induced DNA damage and the hematopoietic deficits seen in FA patients. nih.gov

Furthermore, investigations into DPC repair have revealed a complex network of pathways beyond the FA system. These include nucleotide excision repair (NER) and proteolytic degradation of the crosslinked protein. conicet.gov.arresearchgate.net Studies using inhibitors of the proteasome have shown that the active removal of DPCs involves the proteolytic degradation of the protein component, which makes the DNA lesion more accessible to other repair enzymes. researchgate.net The use of ¹³C-formaldehyde in these studies allows for the precise monitoring of the removal of exogenously induced DPCs, providing a clearer picture of the kinetics and mechanisms of these vital repair processes. nih.gov

Formaldehyde-Mediated DNA Damage Response and Genotoxicity Assessments

The use of isotopically labeled formaldehyde, particularly carbon-13 labeled formaldehyde ([¹³C]H₂O), has been instrumental in elucidating the mechanisms of formaldehyde-induced genotoxicity. A primary challenge in assessing the DNA-damaging potential of exogenous formaldehyde is distinguishing its effects from the damage caused by endogenous formaldehyde, a natural product of cellular metabolism. acs.orgnih.gov Stable isotope labeling, coupled with highly sensitive mass spectrometry techniques, allows for the precise differentiation and quantification of DNA adducts and DNA-protein crosslinks (DPCs) originating from external exposure versus those formed from internal metabolic processes. nih.govresearchgate.net

Research employing [¹³CD₂]-formaldehyde has provided critical insights into the dose-response relationship and the distribution of DNA damage. Studies in animal models have shown that inhaled [¹³CD₂]-formaldehyde induces the formation of exogenous DNA adducts, such as N²-hydroxymethyl-dG, primarily in the nasal respiratory mucosa—the initial site of contact. nih.govoup.com These exogenous adducts were not detected in tissues distant from the portal of entry, even at high exposure levels. nih.govnih.gov This finding is crucial for understanding the risk of systemic carcinogenicity, suggesting that the genotoxic effects of inhaled formaldehyde are localized. nih.govnih.gov

Furthermore, these isotopic tracer studies have demonstrated that at low exposure concentrations, the level of endogenous formaldehyde-induced DNA adducts can significantly exceed those formed from exogenous sources. nih.gov For instance, one study found that after exposing rats to low levels of [¹³CD₂]-formaldehyde (1, 30, and 300 ppb) for 28 days, no exogenous DNA adducts (N²-HOMe-dG) were detectable in the nasal tissues or other organs, whereas endogenous adducts were readily measured. nih.gov This suggests a potential threshold effect for the genotoxicity of inhaled formaldehyde. researchgate.net The ability to distinguish between these two sources of damage is paramount for accurate risk assessment and for understanding the cellular DNA damage response pathways, which include the Fanconi anemia pathway, homologous recombination, and nucleotide excision repair, that are activated to counteract formaldehyde-induced lesions. aacrjournals.orgoup.comnih.gov

| Isotopically Labeled Compound | Exposure/Study Type | Key Findings | Reference |

|---|---|---|---|

| [¹³CD₂]-Formaldehyde | Inhalation exposure in rats | Exogenous N²-hydroxymethyl-dG adducts and dG-dG cross-links were induced in nasal mucosa but not in distant sites like bone marrow. nih.govoup.comnih.gov | nih.gov, oup.com, nih.gov |

| [¹³CD₂]-Formaldehyde | Low-dose inhalation in rats (up to 300 ppb) | No detectable exogenous DNA adducts (N²-HOMe-dG) or DNA-protein crosslinks (dG-Me-Cys) were found; endogenous adducts were prevalent. nih.gov | nih.gov |

| [¹³CD₂]-Formaldehyde | Inhalation exposure in rats | Allowed for the differentiation and quantification of endogenous versus exogenous DNA-protein crosslinks (DPCs), showing DPCs readily formed in nasal tissues but not distant sites. researchgate.net | researchgate.net |

| [¹³C,²H₂]-Formaldehyde | Exposure of human TK6 cells | Enabled distinction between endogenous and exogenous sources of N⁶-formyllysine, a histone modification, showing a dose-dependent increase from exogenous formaldehyde. plos.org | plos.org |

Isotope Labeling for Protein and Nucleic Acid Studies

Differential Isotopic Labeling for Relative Protein Quantification in Proteomics

Formaldehyde (¹³C) is a key reagent in a powerful quantitative proteomics technique known as stable isotope dimethyl labeling (SIDL). isotope.comrockefeller.edu This chemical labeling method offers a straightforward, cost-effective, and robust way to compare protein abundance between different biological samples. ckisotopes.commdpi.com The core principle involves the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) using isotopomers of formaldehyde and a reducing agent like sodium cyanoborohydride. isotope.comnih.gov

In a typical duplex experiment, one peptide sample is labeled with "light" formaldehyde (¹²CH₂O) and another with "heavy" formaldehyde, such as ¹³C-labeled formaldehyde (¹³CH₂O) or deuterium-labeled formaldehyde (CD₂O). isotope.comnih.gov This process adds a dimethyl group to each primary amine. When ¹²CH₂O is used, the mass of the peptide increases by 28 Da for each labeled site. When a "heavy" isotopomer is used, a different mass shift occurs. For example, using ¹³CH₂O and sodium cyanoborohydride results in a specific mass increase that differs from the light version. By combining different isotopomers of both formaldehyde and the reducing agent, multiplexing of up to three or more samples (triplex or higher) can be achieved, with each corresponding peptide differing by a defined mass increment (e.g., 4 Da). isotope.comrockefeller.edu

After labeling, the samples are mixed and analyzed together by mass spectrometry (MS). ckisotopes.com Since the differently labeled versions of the same peptide are chemically identical, they co-elute during liquid chromatography. researchgate.net However, they are resolved as distinct peaks in the mass spectrum due to their mass difference. The relative abundance of the protein in the original samples is determined by comparing the signal intensities or peak areas of the heavy- and light-labeled peptide pairs at the MS1 level. researchgate.netnih.gov This approach is versatile and can be applied to a wide range of sample types, including cells, tissues, and body fluids, where metabolic labeling methods might be difficult to implement. isotope.comckisotopes.com

| Labeling Strategy | Isotopic Reagent(s) | Principle | Quantification Level | Multiplexing Capacity |

|---|---|---|---|---|

| Stable Isotope Dimethyl Labeling (SIDL) | ¹²CH₂O, ¹³CH₂O, CD₂O, NaBH₃CN, NaBD₃CN | Chemical labeling of primary amines (N-terminus, Lysine) via reductive amination. isotope.comresearchgate.net | MS1 | Up to 5-plex. researchgate.net |

| Isotope-Coded Affinity Tags (ICAT) | Light and heavy (e.g., deuterated) isotopomeric tags | Chemical labeling of cysteine residues. researchgate.net | MS1 | Duplex |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Isotopically labeled amino acids (e.g., ¹³C₆-Lysine) | Metabolic incorporation of labeled amino acids in living cells. | MS1 | Typically Duplex or Triplex |

Elucidation of Protein-DNA Interactions and Chromatin Structure

Formaldehyde is a widely used cross-linking agent for studying protein-DNA interactions and the three-dimensional architecture of chromatin in vivo. nih.govresearchgate.net Its effectiveness stems from its small size, which allows it to readily permeate cell and nuclear membranes, and its ability to form short, reversible covalent bonds (methylene bridges) between closely associated macromolecules. researchgate.netsigmaaldrich.com The cross-linking distance of formaldehyde is approximately 2 Å, ensuring that it primarily captures direct and very close interactions between proteins and DNA, as well as between proteins within a complex. sigmaaldrich.comoup.com

The use of ¹³C-labeled formaldehyde in this context provides a powerful tool for tracing and quantifying specific interactions. When cells are treated with [¹³C]formaldehyde, the resulting protein-DNA and protein-protein cross-links become isotopically labeled. This "heavy" signature allows for their differentiation from naturally occurring or experimentally induced artifacts. This is particularly valuable in techniques like Chromatin Immunoprecipitation (ChIP) followed by mass spectrometry (ChIP-MS). In such an experiment, after cross-linking with [¹³C]formaldehyde, chromatin is sheared and a specific protein of interest is immunoprecipitated along with its cross-linked DNA. The isotopic label can then be used to confidently identify and quantify the proteins and DNA sequences that were directly associated with the target protein in the intact cell.

Furthermore, methods like Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE) exploit the differential cross-linking efficiency of formaldehyde across the genome. mybiosource.com Regions of open, active chromatin are less efficiently cross-linked to proteins compared to compact, heterochromatic regions. mybiosource.com By using [¹³C]formaldehyde, researchers can apply isotope dilution strategies to precisely quantify the relative amounts of DNA recovered from open versus closed chromatin regions, providing a more quantitative map of the regulatory landscape. The reversibility of formaldehyde cross-linking is another key advantage, as the cross-links can be broken by heating, allowing for the separate analysis of the purified proteins and nucleic acids. sigmaaldrich.comscispace.com

Reaction Kinetics and Mechanistic Elucidation Studies Using Formaldehyde 13c

Polymerization and Oligomerization Reaction Mechanisms

Formaldehyde (B43269) is a fundamental building block for a wide range of polymers and resins. Understanding the kinetics and mechanisms of its polymerization and oligomerization is crucial for controlling the properties of the final products.

The oligomerization of formaldehyde is a complex process that is highly dependent on the solvent system. In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methylene (B1212753) glycol, which can then polymerize to form polyoxymethylene glycols. researchgate.net The kinetics of these reactions have been studied extensively. capes.gov.br

The introduction of alcohols, such as isoprenol and 1-butanol (B46404), further complicates the system as formaldehyde can also react with the alcohol to form hemiformals and poly(oxymethylene) hemiformals. osf.ioacs.orgacs.org Quantitative ¹³C-NMR spectroscopy is a powerful technique to study the kinetics of these competing oligomerization reactions. osf.ioresearchgate.netacs.org

For instance, in the formaldehyde-water-isoprenol system, a reaction kinetic model was developed based on experimental data obtained from ¹³C-NMR spectroscopy at temperatures ranging from 282 to 333 K and pH values from 0.6 to 6.8. osf.ioresearchgate.netacs.org This model can describe the reaction kinetics in the ternary system and its binary subsystems. osf.ioresearchgate.netacs.org Similarly, the kinetics of the formation and decomposition of oligomers in the formaldehyde + 1-butanol and formaldehyde + water + 1-butanol systems were investigated using ¹³C NMR spectroscopy at temperatures from 298 to 348 K and various pH levels. acs.orgacs.org The reaction rates were found to be significantly influenced by pH. acs.org

Table 1: Investigated Systems for Formaldehyde (¹³C) Oligomerization Kinetics

| Solvent System | Temperature Range | pH Range | Analytical Method | Key Findings | Reference |

| Water + Isoprenol | 282 - 333 K | 0.6 - 6.8 | Quantitative ¹³C-NMR | Development of a comprehensive reaction kinetic model. | osf.ioresearchgate.netacs.org |

| 1-Butanol | 298 - 348 K | 1.5 - 7.1 | ¹³C-NMR Spectroscopy | Rate constants for oligomer formation and decomposition determined; strong pH dependence observed. | acs.orgacs.org |

| Water + 1-Butanol | 298 - 348 K | Varied | ¹³C-NMR Spectroscopy | Investigation of chemical reaction kinetics for oligomer formation/decomposition. | acs.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

The chemical equilibria involving methylene glycol and poly(oxymethylene) glycols have been studied in detail, providing a foundation for understanding the kinetics. researchgate.net The use of ¹³C-labeled formaldehyde allows for the direct observation and quantification of the different oligomeric species present in the solution over time.

Formaldehyde (¹³C) has been extensively used to elucidate the mechanisms of resin formation, such as with phenol (B47542) and urea (B33335).

In the case of phenol-formaldehyde (PF) resins , ¹³C-labeled paraformaldehyde has been used to synthesize resole resins. researchgate.net Solid-state ¹³C CP/MAS NMR was then employed to track the curing process, allowing researchers to determine the relative degrees of adhesive cure by monitoring the signals from methylene and hydroxymethyl carbons. researchgate.netresearchgate.net These studies have also provided insights into the interactions between the PF resin and wood, revealing secondary interactions and the formation of chemical bonds. researchgate.net The use of ¹³C labeling helps to distinguish the formaldehyde-derived carbons from the natural carbon background of wood or other fillers. researchgate.net Theoretical studies have also confirmed the quinone methide hypothesis for the condensation reactions in PF resin synthesis. dntb.gov.ua

For urea-formaldehyde (UF) resins , quantitative ¹³C NMR analysis has been used to follow the structural changes during the synthesis process. nih.govsemanticscholar.org These studies have revealed that even in the initial alkaline stage, condensation reactions leading to ether linkages occur alongside the expected hydroxymethylation. nih.govsemanticscholar.org During the acidic stage, the formation of branched methylene linkages is a key feature. nih.govsemanticscholar.org The addition of urea in the final stage has been shown to cause a debranching effect, which can impact the performance of the resin. semanticscholar.org The use of ¹³C NMR provides detailed information on the distribution of different structural units within the resin. kirj.ee

Gas-Phase Reaction Kinetics and Atmospheric Chemistry

Formaldehyde is a key species in atmospheric chemistry, and understanding its gas-phase reactions is crucial for modeling air quality and climate. copernicus.org

The reactions of formaldehyde with important atmospheric radicals, such as the nitrate (B79036) radical (NO₃) and the hydroxyl radical (OH), are major removal pathways for formaldehyde in the atmosphere. acs.org Studies using ¹³C-labeled formaldehyde have been conducted to determine the kinetics of these reactions. psu.eduresearchgate.net

Long-path FTIR detection has been used to study the vapor-phase reactions of Formaldehyde (¹³C) with NO₃ and OH radicals at 298 K and 1013 mbar. psu.eduresearchgate.netrsc.org These experiments have shown that the primary reaction pathway for both radicals is H-atom abstraction. psu.eduredalyc.org The reaction with the OH radical is significantly faster than with the NO₃ radical. asianpubs.org Quantum chemical calculations have been used to support the experimental findings and to provide a more detailed picture of the reaction pathways, including the formation of pre-reactive complexes. psu.eduresearchgate.netrsc.org

Kinetic isotope effects (KIEs) provide valuable information about the transition state of a reaction. By comparing the reaction rates of normal formaldehyde (HCHO) and Formaldehyde (¹³C) (H¹³CHO), the ¹³C KIE can be determined.

For the reaction of formaldehyde with the OH radical, the KIE (k(OH+HCHO)/k(OH+H¹³CHO)) was determined to be 0.97 ± 0.11 at 298 K. psu.eduresearchgate.net For the reaction with the NO₃ radical, the KIE (k(NO₃+HCHO)/k(NO₃+H¹³CHO)) was found to be 0.97 ± 0.02 at the same temperature. psu.eduresearchgate.net These values, being close to unity, suggest that the C-H bond is not significantly weakened in the transition state relative to the reactants for these H-abstraction reactions.

In contrast, a significant deuterium (B1214612) KIE is observed when comparing the reactions of HCHO and DCDO, indicating that the C-H bond is broken in the rate-determining step. psu.eduresearchgate.net The study of KIEs for various isotopologues of formaldehyde provides a more complete understanding of the reaction dynamics. acs.org

Table 2: Kinetic Isotope Effects for the Reaction of Formaldehyde Isotopologues with Atmospheric Radicals at 298 K

| Reaction | k(HCHO)/k(DCDO) | k(HCHO)/k(H¹³CHO) | Reference |

| + OH | 1.62 ± 0.08 | 0.97 ± 0.11 | psu.eduresearchgate.net |

| + NO₃ | 2.97 ± 0.14 | 0.97 ± 0.02 | psu.eduresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Chemical Equilibrium Studies of Formaldehyde Derivatives

The isotopic labeling of formaldehyde with Carbon-13 (¹³C) provides a powerful tool for investigating the intricate chemical equilibria it establishes in various solutions. The distinct nuclear magnetic resonance (NMR) signal of the ¹³C nucleus allows for precise tracking and quantification of formaldehyde and its derivatives, even when they are present in complex mixtures or at low concentrations. This has enabled detailed studies into the thermodynamics of its reactions with water, alcohols, and other solvents.

Formaldehyde Hydration and Dimerization Equilibria in Aqueous and Deuterated Solutions

In aqueous solutions, formaldehyde exists in a dynamic equilibrium involving multiple species. nih.gov Upon dissolution, it rapidly undergoes hydration to form methylene glycol (HOCH₂OH), which is the predominant species. researchgate.netresearchgate.net This monomer can then undergo a slower, reversible dimerization to form dimethylene glycol (HOCH₂OCH₂OH), with only trace amounts of the unhydrated molecular formaldehyde (CH₂O) remaining. researchgate.netacs.org The use of ¹³C-labeled formaldehyde, in conjunction with both proton (¹H) and carbon (¹³C) NMR spectroscopy, has been instrumental in directly observing all participating species and determining the equilibrium constants for these transformations. nih.govresearchgate.netacs.org

Studies have been conducted over a range of temperatures (278–333 K) and pH values (1.8–7.8), revealing that the equilibrium constants for both hydration and dimerization are independent of pH. acs.orgacs.org The hydration equilibrium constant, Keq(hyd), was observed to decrease with increasing temperature, indicating that the hydration reaction is exothermic. acs.org From this temperature dependence, the standard enthalpy of reaction (ΔH°) for hydration was determined to be -39.0 kJ/mol. acs.org

Investigations using deuterium oxide (D₂O) as a solvent show a notable isotope effect. The equilibrium constant for the dimerization of methylene glycol was found to be higher in D₂O compared to H₂O. For instance, at 298 K, the dimerization equilibrium constant (Kdimer) was 6.54 in H₂O and 9.08 in D₂O, resulting in an isotope effect (K(D₂O)/K(H₂O)) of 1.4. researchgate.net Similarly, at 327 K, the values were 5.4 in H₂O and 9.43 in D₂O, yielding an isotope effect of 1.7. researchgate.net Further research has confirmed that the chemical equilibria associated with the formation of poly(oxymethylene) glycols are not dependent on whether the solvent is water or deuterium oxide. datapdf.comacs.org

The ability to directly detect the ¹³C signals of formaldehyde, methylene glycol, and dimethylene glycol has allowed for precise measurements of their equilibrium concentrations, leading to the accurate determination of the thermodynamic parameters governing these fundamental reactions. nih.govacs.org

Table 1: Equilibrium Constants for Formaldehyde Dimerization in H₂O and D₂O

| Solvent | Temperature (K) | Equilibrium Constant (Kdimer) |

| H₂O | 298 | 6.54 ± 0.65 |

| H₂O | 327 | 5.40 ± 0.74 |

| D₂O | 298 | 9.08 ± 1.42 |

| D₂O | 327 | 9.43 ± 0.52 |

| Data sourced from Rivlin et al. (2015). researchgate.net |

Equilibrium Constants of Formaldehyde Reactions with Alcohols and Other Solvents

Formaldehyde readily reacts with alcohols (R-OH) and other solvents containing hydroxyl groups to form a series of oligomers. engrxiv.org In methanolic solutions, for example, formaldehyde forms hemiformal (HOCH₂OCH₃) and poly(oxymethylene) hemiformals (HO(CH₂O)iCH₃, i > 1). datapdf.com The equilibria of these reactions have been extensively studied using ¹³C NMR spectroscopy for various alcohols, including methanol (B129727), ethanol (B145695), and 1-propanol, as well as diols like ethylene (B1197577) glycol and 1,4-butynediol. engrxiv.orgresearchgate.net